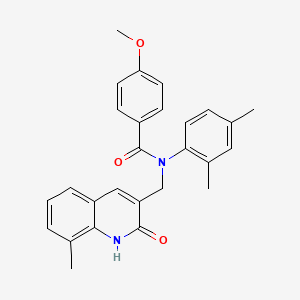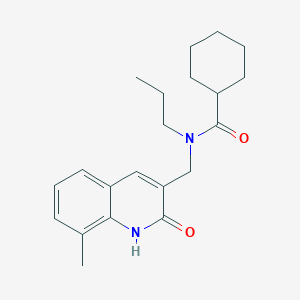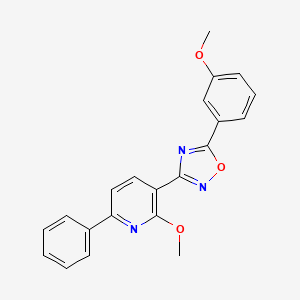
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of oxadiazole compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the expression of certain proteins involved in cancer cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antibacterial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and animals. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been found to reduce bacterial growth and inhibit the formation of biofilms.
実験室実験の利点と制限
One advantage of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. In addition, its relatively simple synthesis method and high yield make it an attractive compound for large-scale synthesis. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological activities. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water to make it more suitable for certain experiments.
合成法
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphoryl chloride to form the oxadiazole ring. The yield of this synthesis method is reported to be around 50-60%.
科学的研究の応用
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, it has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-16-10-6-9-15(13-16)20-23-19(24-27-20)17-11-12-18(22-21(17)26-2)14-7-4-3-5-8-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHACUTWPUHVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


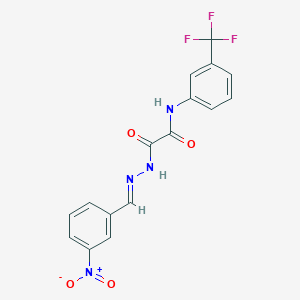

![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
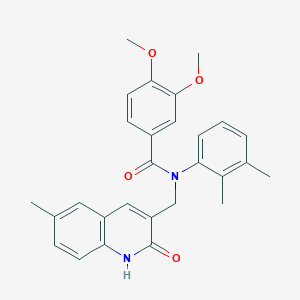


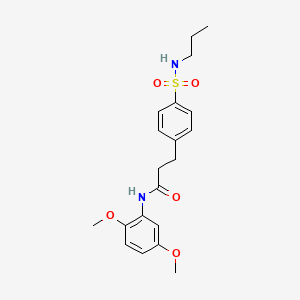
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
